molecular formula C14H8N2O5 B8765399 4-(3-Nitrophthalimidyl)-phenol

4-(3-Nitrophthalimidyl)-phenol

Cat. No.: B8765399
M. Wt: 284.22 g/mol
InChI Key: HZVSNLPJLKNYOJ-UHFFFAOYSA-N
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Description

However, it extensively discusses 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a structurally distinct compound with notable nonlinear optical (NLO) properties. For transparency, this article will focus on the available evidence for the latter compound and draw comparisons to structurally or functionally related compounds.

Properties

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C14H8N2O5/c17-9-6-4-8(5-7-9)15-13(18)10-2-1-3-11(16(20)21)12(10)14(15)19/h1-7,17H

InChI Key

HZVSNLPJLKNYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The NLO properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol are benchmarked against other π-conjugated organic compounds, including phthalimides, imidazole derivatives, and phenol-based systems. Key comparisons are summarized below:

Table 1: Key Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol vs. Related Compounds

Property 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 3-Chloro-N-phenyl-phthalimide Phenol Esters (e.g., 4-Nitrobenzoate)
Synthetic Route One-pot multicomponent synthesis Multi-step monomer synthesis Esterification of phenol derivatives
Bandgap Energy (eV) 2.54 (direct transition) Not reported Not reported
Nonlinear Absorption Coefficient (β) 4.044 × 10⁻¹ cm/W Not studied Not applicable
Nonlinear Refractive Index (n₂) -2.89 × 10⁻⁶ cm²/W Not studied Not applicable
Third-Order Susceptibility (χ³) 2.2627 × 10⁻⁶ esu Not studied Not applicable
HOMO-LUMO Gap Low (enhanced charge transfer) Not reported Higher (limited conjugation)
Applications Optical limiters, photonics Polyimide precursors Industrial solvents, intermediates

Structural and Functional Comparisons

π-Conjugation and Charge Transfer 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol exhibits extensive π-conjugation across its imidazole and phenyl rings, leading to a low HOMO-LUMO gap (2.54 eV) and significant intramolecular charge transfer (ICT) . This contrasts with phenol esters (e.g., 4-nitrobenzoate), which lack extended conjugation and show weaker NLO responses . 3-Chloro-N-phenyl-phthalimide has a rigid phthalimide core but lacks the imidazole-phenol moiety, limiting its ICT capabilities compared to the title compound .

Nonlinear Optical Performance The title compound demonstrates self-focusing behavior (negative n₂) and strong two-photon absorption (TPA) due to its high β value (4.044 × 10⁻¹ cm/W) . These properties surpass those of simpler aromatic esters and align with advanced NLO materials like push-pull chromophores .

Thermal and Chemical Stability The title compound’s melting point (278°C) and purity (>96%) suggest robustness under high-intensity optical conditions . Phenol esters, while stable, degrade at lower temperatures due to ester bond lability .

Quantum Mechanical Insights

Theoretical studies (DFT/TD-DFT) reveal that the title compound’s NLO properties arise from:

  • High polarizability (γ = 2.2627 × 10⁻⁶ esu) due to delocalized π-electrons .
  • Dipole Moment Reversal in excited states, enhancing hyperpolarizability .
  • Low Hardness (η) and High Softness (S) , indicating high reactivity and electron mobility .

Similar calculations for phthalimides or phenol esters are absent in the evidence, underscoring the uniqueness of the imidazole-phenol system.

Limitations and Opportunities

  • Gaps in Data: Direct comparisons to nitro-substituted analogs (e.g., 4-(3-Nitrophthalimidyl)-phenol) are hindered by insufficient evidence.
  • Future Directions: Functionalizing the title compound with electron-withdrawing groups (e.g., -NO₂) could further enhance NLO performance, as seen in nitroaromatic systems .

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